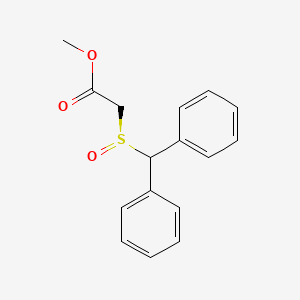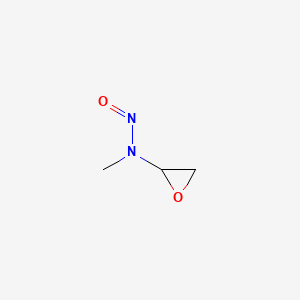
1-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)プロパン-2-アミン塩酸塩
概要
説明
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is a compound belonging to the phenethylamine and amphetamine classes. It is an analogue of 3,4-methylenedioxyamphetamine (MDA) where the heterocyclic 3-position oxygen from the 3,4-methylenedioxy ring has been replaced by a methylene bridge . This compound was developed by a team led by David E. Nichols at Purdue University as part of their research into non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA) .
科学的研究の応用
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:
作用機序
5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) の作用機序には、セロトニン遊離剤としての役割が含まれます。 これは、セロトニンの再取り込みを阻害することによってセロトニンを選択的に遊離し、セロトニンに対する IC50 値は 130 nM、ドーパミンに対する IC50 値は 7,089 nM、ノルエピネフリンに対する IC50 値は 3,238 nM です 。このセロトニンに対する選択的な作用により、複数の神経伝達物質にほぼ均等に影響を与える他の化合物とは異なります。
6. 類似の化合物との比較
5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) は、いくつかの他の化合物と似ています。
6-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン: この化合物は、セロトニン、ドーパミン、およびノルエピネフリンに対する作用においてよりバランスが取れており、MDA および MDMA により類似した作用を示します.
3,4-メチレンジオキシアンプヘタミン (MDA): 5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) は MDA の類似体であり、3 位の酸素がメチレンブリッジに置き換えられています.
3,4-メチレンジオキシメタンフェタミン (MDMA): MDMA はセロトニン、ドーパミン、およびノルエピネフリンに影響を与えますが、5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) はセロトニンに対してより選択的です.
これらの比較により、5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) のセロトニンに対する独特の選択性が強調され、他の類似の化合物とは区別されます。
生化学分析
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which can have various physiological effects .
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the serotonin signaling pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. This can result in altered mood and behavior, highlighting its potential impact on neurological functions .
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, such as the serotonin transporter, and inhibits their function. This binding prevents the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, this compound can modulate the activity of various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications .
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity and can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
準備方法
5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) の合成には、いくつかの手順が含まれます。
出発物質: 合成は、2,3-ジヒドロベンゾフランから始まります。
アルキル化: 2,3-ジヒドロベンゾフランは、適切なアルキル化剤でアルキル化され、プロピルアミン側鎖が導入されます。
化学反応の分析
5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) は、いくつかのタイプの化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、アミン基で起こることがあり、アミンはアルキルハライドなどの試薬を使用して他の官能基で置換できます.
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するケトンやカルボン酸を生じることがありますが、還元は第二級アミンを生じる可能性があります。
4. 科学研究への応用
5-(2-アミノプロピル)-2,3-ジヒドロベンゾフラン (塩酸塩) は、科学研究にいくつかの用途があります。
類似化合物との比較
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is similar to several other compounds:
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound is more balanced in its action on serotonin, dopamine, and norepinephrine, acting more similarly to MDA and MDMA.
3,4-Methylenedioxyamphetamine (MDA): 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is an analogue of MDA, with a methylene bridge replacing the 3-position oxygen.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA affects serotonin, dopamine, and norepinephrine, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is more selective for serotonin.
These comparisons highlight the unique selectivity of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) for serotonin, distinguishing it from other similar compounds.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLFXQUBIRXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347763 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-94-4 | |
| Record name | 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)



![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

